N-Acetylmycosamine

Glycosylation Biosynthetic Engineering Enzymology

N-Acetylmycosamine is a critical, non-interchangeable tool for structure-activity relationship (SAR) studies of amphotericin B and nystatin. Its unique N-acetyl modification allows precise dissection of glycosyltransferase specificity (e.g., NppY) and serves as a synthetic building block for safer antifungal analogs. Use as an analytical reference standard in HPLC/LC-MS to confirm biosynthetic intermediates. Procure this high-purity, research-grade material to advance your polyene macrolide drug discovery program.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 6118-36-1
Cat. No. B15184786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylmycosamine
CAS6118-36-1
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)NC(=O)C)O)O
InChIInChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1
InChIKeyNGULQTOJUIQGLA-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylmycosamine (CAS 6118-36-1) for Research Procurement: Compound Identity and Structural Context


N-Acetylmycosamine (CAS 6118-36-1) is an acylated amino sugar and the N-acetyl derivative of mycosamine (3,6-dideoxy-3-aminomannose), a critical sugar moiety found in the majority of polyene macrolide antifungal antibiotics, including amphotericin B and nystatin . Its molecular formula is C8H15NO5, with a molecular weight of 205.21 g/mol . This compound is primarily of interest to researchers studying the structure-activity relationships of glycosylated natural products, acting as a specific substrate, a synthetic intermediate, or a reference standard in analytical and biosynthetic investigations .

Why N-Acetylmycosamine Cannot Be Interchanged with Common Sugars in Polyene Macrolide Research


In research focused on polyene macrolide antibiotics, the specific sugar moiety attached to the aglycone is not a generic structural feature but a primary determinant of biological activity, toxicity, and physicochemical properties . The mycosamine sugar is essential for both the antifungal potency and the hemolytic toxicity of compounds like amphotericin B . Consequently, substituting mycosamine with other sugars—or using modified versions like N-acetylmycosamine—fundamentally alters the compound's pharmacological profile. This makes N-acetylmycosamine an indispensable, non-interchangeable tool for investigating glycosylation, engineering novel analogs with altered properties, and understanding the precise role of the sugar amine in target binding and membrane interactions .

Quantitative Differentiation of N-Acetylmycosamine: Comparative Evidence vs. Mycosamine and N-Acetyl-D-glucosamine


Altered Acceptor Specificity for Glycosyltransferases

The acetylated amine group of N-acetylmycosamine renders it a fundamentally different substrate for glycosyltransferases compared to its parent, mycosamine. The glycosyltransferase NppY from Pseudonocardia autotrophica specifically catalyzes the transfer of an N-acetyl-D-glucosamine (GlcNAc) moiety to the mycosamine of 10-deoxynystatin, but this activity is not reported with N-acetylmycosamine as the acceptor . This indicates that the N-acetylation state of the sugar dictates its suitability as an acceptor for secondary glycosylation. Furthermore, this specificity contrasts with enzymes like the β1,6-N-acetylglucosaminyltransferase, which can utilize UDP-N-acetylglucosamine as a donor to modify a mannoside acceptor, showing a different enzymatic logic that operates on N-acetylated amino sugars .

Glycosylation Biosynthetic Engineering Enzymology

Impact on Pharmacological Properties of Parent Antibiotics

Modifications to the mycosamine amine group, such as acetylation, are known to modulate the biological profile of polyene macrolides. While direct data for an N-acetylmycosamine analog of amphotericin B is not available, a comprehensive structure-activity relationship (SAR) study of amphotericin B group antibiotics found that the activity of N-modified derivatives was modulated by the structure of the modifying substituent at C-16 . This indicates that the amine group is a critical locus for tuning pharmacological properties. In contrast, the parent mycosamine is essential for both activity and hemolytic toxicity, with the removal of the mycosamine moiety from nystatin (creating nystatinolides) leading to a strong reduction in both antifungal and hemolytic activities compared to nystatin itself .

Structure-Activity Relationship Drug Discovery Toxicology

Synthetic Route Efficiency for L-Enantiomer

N-Acetyl-L-mycosamine can be synthesized with a well-defined and quantifiable overall yield from a common starting material. A documented synthetic route demonstrates the preparation of N-acetyl-L-mycosamine from L-rhamnose in seven steps with an overall yield of 32% . This provides a benchmark for researchers planning multi-step syntheses involving this specific enantiomer. This yield can be compared to the synthesis of N-acetylmycosamine via the Sharpless oxyamination of hex-2-enopyranosides, which, while demonstrating preparative importance, does not report a comparable overall yield . This makes the L-rhamnose route a more defined and potentially scalable approach for obtaining the L-enantiomer.

Synthetic Chemistry Carbohydrate Chemistry Process Development

High-Value Research Applications for N-Acetylmycosamine Based on Comparative Evidence


Probing Glycosyltransferase Specificity and Engineering Novel Disaccharides

This is the primary application supported by the differential evidence. Researchers can use N-acetylmycosamine as a modified substrate or acceptor in assays with glycosyltransferases like NppY and related enzymes. The fact that it is not a substrate for NppY, unlike its parent mycosamine, makes it a powerful tool for negative control experiments . This allows for the precise dissection of enzyme specificity and the engineering of novel, non-natural disaccharide-modified polyenes by understanding which chemical features are required for enzymatic processing. This directly aids in the glycorandomization of amphoteronolides for drug discovery .

Synthesis of Novel Polyene Macrolide Analogs with Modified Pharmacological Profiles

The evidence from SAR studies confirms that modifying the mycosamine amine group can alter the activity and toxicity of the parent antibiotic . N-acetylmycosamine serves as a direct building block for the semi-synthesis of next-generation amphotericin B or nystatin derivatives. By incorporating this N-acetylated sugar onto a polyene aglycone, researchers can systematically evaluate the impact of neutralizing the sugar's amine charge on antifungal potency, hemolytic activity, and water solubility, a critical step in developing safer antifungal drugs .

Analytical Reference Standard for Biosynthetic Pathway Elucidation

In studies of polyene macrolide biosynthesis, N-acetylmycosamine can serve as a defined analytical reference standard. For instance, when investigating pathways involving mycosamine modifications, having a pure, characterized standard of the acetylated form is essential for confirming or excluding its presence as a biosynthetic intermediate via techniques like HPLC or LC-MS. This is particularly relevant in systems where N-acetyl-glucosamine is added as a second sugar, as seen in NPP biosynthesis, to differentiate the acetylated glucosamine from the mycosamine core .

Enantiomer-Specific Synthetic Methodology Development

The documented, high-yielding synthesis of the L-enantiomer from L-rhamnose provides a concrete starting point for research groups focused on chiral carbohydrate chemistry . N-acetyl-L-mycosamine can be used to explore the stereochemical requirements for biological activity in polyene analogs. The availability of a quantifiable synthetic route allows for its production as a key intermediate for studies requiring this specific stereoisomer, contrasting with the less-defined yields from alternative synthetic approaches.

Technical Documentation Hub

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